Cas no 4243-74-7 (20α-Dihydrodydrogesterone)

20α-Dihydrodydrogesterone structure
20α-Dihydrodydrogesterone structure
商品名:20α-Dihydrodydrogesterone
CAS番号:4243-74-7
MF:C21H30O2
メガワット:314.4617
CID:1513488
PubChem ID:20841638

20α-Dihydrodydrogesterone 化学的及び物理的性質

名前と識別子

    • (8S,9R,10S,13S,14S,17S)-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
    • 20alpha-Hydroxy-9beta,10alpha-pregna-4,6-dien-3-one
    • (8S,9R,10S,13S,14S,17S)-17-((S)-1-Hydroxyethyl)-10,13-dimethyl-8,9,10,11,12,13,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3(2H)-one
    • 20alpha-Hydroxydydrogesterone
    • 1ST182345
    • UNII-QPF25HV8PA
    • 20?-Dihydrodydrogesterone
    • (9beta,10alpha,20S)-20-Hydroxypregna-4,6-dien-3-one
    • QPF25HV8PA
    • DTXSID00962472
    • Dydrogesterone Impurity 10 (20?-Dihydrodydrogesterone)
    • 20alpha-Dihydrodydrogesterone
    • PREGNA-4,6-DIEN-3-ONE, 20-HYDROXY-, (9BETA,10ALPHA,20S)-RN: 4243-74-7
    • 4243-74-7
    • Pregna-4,6-dien-3-one, 20-hydroxy-, (9beta,10alpha,20S)-
    • (8S,9R,10S,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one
    • 20.ALPHA.-DIHYDRODYDROGESTERONE
    • 20-alpha-dihydrodydrogesterone
    • 20α-Dihydrodydrogesterone
    • インチ: InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12-13,16-19,22H,6-11H2,1-3H3/t13?,16-,17+,18-,19+,20+,21+/m0/s1
    • InChIKey: IQPNZLYVKOVQGH-QMEIQTAGSA-N
    • ほほえんだ: CC([C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@@]34C)C)O

計算された属性

  • せいみつぶんしりょう: 314.2247
  • どういたいしつりょう: 314.224580195g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 23
  • 回転可能化学結合数: 1
  • 複雑さ: 589
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 7
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 467.2±14.0 °C at 760 mmHg
  • フラッシュポイント: 198.7±12.7 °C
  • PSA: 37.3
  • じょうきあつ: 0.0±2.6 mmHg at 25°C

20α-Dihydrodydrogesterone セキュリティ情報

20α-Dihydrodydrogesterone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D450746-10mg
20α-Dihydrodydrogesterone
4243-74-7
10mg
$ 2463.00 2023-09-07
TRC
D450746-2.5mg
20α-Dihydrodydrogesterone
4243-74-7
2.5mg
$724.00 2023-05-18
TRC
D450746-5mg
20α-Dihydrodydrogesterone
4243-74-7
5mg
$ 1200.00 2023-09-07
TRC
D450746-1mg
20α-Dihydrodydrogesterone
4243-74-7
1mg
$ 374.00 2023-09-07

20α-Dihydrodydrogesterone 関連文献

20α-Dihydrodydrogesteroneに関する追加情報

Introduction to 20α-Dihydrodydrogesterone (CAS No: 4243-74-7)

20α-Dihydrodydrogesterone, chemically designated as (3β-Hydroxy-5-pregnen-20-one), is a significant steroid hormone derivative with a molecular formula of C21H32O3 and a molecular weight of 332.49 g/mol. Its CAS number, 4243-74-7, uniquely identifies it in the chemical and pharmaceutical industries. This compound has garnered considerable attention in recent years due to its diverse pharmacological applications and emerging research findings.

The structure of 20α-Dihydrodydrogesterone closely resembles that of progesterone, featuring a hydroxyl group at the 20th carbon position. This structural modification imparts unique biological activities, making it a valuable intermediate in the synthesis of various steroidal drugs. The compound’s stability and solubility profile further enhance its utility in pharmaceutical formulations.

Recent studies have highlighted the therapeutic potential of 20α-Dihydrodydrogesterone in several medical conditions. One of the most promising areas is its role in reproductive health. Research indicates that this compound may modulate uterine receptivity and support embryo implantation, making it a candidate for treating infertility and recurrent pregnancy loss. The mechanistic insights into its action involve interactions with nuclear receptors such as the progesterone receptor (PR) and estrogen receptor (ER), which are pivotal in regulating uterine function.

In addition to its reproductive benefits, 20α-Dihydrodydrogesterone has shown promise in managing endocrine-related disorders. Preliminary clinical trials suggest that it may help in alleviating symptoms associated with menopausal transitions by exerting mild estrogenic effects while minimizing the risks associated with potent estrogen therapy. The compound’s ability to bind to PR with high affinity, yet differing from progesterone, positions it as a potential therapeutic agent for hormone replacement therapies.

The pharmacokinetic profile of 20α-Dihydrodydrogesterone is another area of active investigation. Studies have demonstrated that it exhibits moderate bioavailability when administered orally, with a half-life that allows for once-daily dosing. This characteristic makes it an attractive candidate for patient-friendly drug regimens. Furthermore, its metabolic pathways have been extensively studied to understand how it is processed by the body, providing insights into potential drug-drug interactions.

Emerging research also explores the anti-inflammatory and immunomodulatory properties of 20α-Dihydrodydrogesterone. In vitro studies have revealed that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in managing chronic inflammatory conditions. While more clinical data is needed to confirm these findings, the preliminary results are encouraging and warrant further exploration.

The synthesis of 20α-Dihydrodydrogesterone has been optimized to ensure high yield and purity, meeting stringent pharmaceutical standards. Advanced synthetic methodologies, including enzymatic transformations and catalytic processes, have been employed to enhance efficiency and sustainability. These advancements not only improve production costs but also reduce environmental impact, aligning with global trends toward green chemistry.

The regulatory landscape for 20α-Dihydrodydrogesterone is evolving as more evidence emerges regarding its safety and efficacy. Regulatory bodies are closely monitoring clinical trials and preclinical studies to ensure that labeling and usage guidelines are updated accordingly. This cautious yet progressive approach ensures that patients receive safe and effective treatments while fostering innovation in steroid-based therapeutics.

In conclusion, 20α-Dihydrodydrogesterone (CAS No: 4243-74-7) represents a compelling therapeutic option with broad applications in reproductive health, endocrinology, and potentially immunomodulation. Its unique pharmacological profile, coupled with ongoing research efforts, positions it as a cornerstone compound in modern medicine. As scientific understanding deepens, the full therapeutic potential of this remarkable steroid hormone derivative continues to unfold.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD